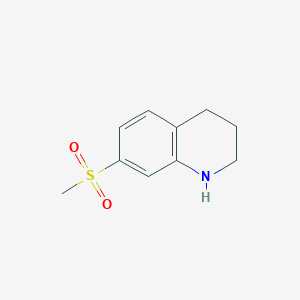

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

7-methylsulfonyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRLKZNBXVTGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

The following technical guide provides an in-depth analysis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline , a specialized heterocyclic building block. This document is structured for medicinal chemists and process scientists, focusing on synthetic methodology, physicochemical properties, and pharmacophore utility.[1]

CAS Registry Number: 1240526-05-9 Molecular Formula: C₁₀H₁₃NO₂S Molecular Weight: 211.28 g/mol [2]

Part 1: Executive Technical Summary[1]

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-Ms-THQ) represents a "privileged scaffold" intermediate in modern drug discovery. Unlike its 1-sulfonylated counterparts (sulfonamides), the 7-methanesulfonyl moiety places a robust electron-withdrawing sulfone group (

This specific substitution pattern confers unique electronic properties:

-

Modulated Basicity: The electron-withdrawing nature of the sulfone at C7 reduces the pKa of the N1 secondary amine, altering its hydrogen-bond donor (HBD) capability and metabolic liability compared to the parent tetrahydroquinoline.

-

Metabolic Stability: The sulfone group blocks the metabolically vulnerable C7 position, often preventing hydroxylation by CYP450 enzymes.

-

Vectorized Interactions: The sulfone oxygens serve as distinct hydrogen-bond acceptors (HBA) in a fixed geometric vector, critical for engaging specific residues (e.g., serine/threonine) in GPCR or kinase binding pockets.[1]

Primary Applications:

-

Neuropsychiatry: Dopaminergic stabilizers and serotonin modulators (structurally analogous to substituted phenylpiperidines).

-

Oncology: Fragment-based design for ROR

inverse agonists and BCL-2 inhibitors. -

Process Chemistry: A stable, crystalline intermediate for late-stage

-alkylation or arylation.

Part 2: Chemical Architecture & Properties[1]

Physicochemical Profile

The integration of the sulfone group transforms the standard tetrahydroquinoline profile.

| Property | Value / Characteristic | Implication for Drug Design |

| LogP (Predicted) | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration when substituted. |

| pKa (Conj. Acid) | ~3.5 – 4.2 | Significantly less basic than THQ (pKa ~5.0); reduces lysosomal trapping.[1] |

| TPSA | ~46 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| H-Bond Donors | 1 (NH) | The secondary amine is the primary handle for diversification. |

| H-Bond Acceptors | 3 (SO₂, N) | Sulfone oxygens provide strong electrostatic anchor points. |

Electronic Causality

The

Part 3: Synthetic Pathways[1][3]

We present two distinct synthetic strategies. Route A is the preferred "Process Route" for scalability and cost-efficiency. Route B is the "Discovery Route" for accessing diverse analogues.

Route A: Copper-Catalyzed Sulfonylation (The Modified Ullmann)

This protocol utilizes a commercially available 7-bromo precursor, avoiding the harsh conditions of Skraup quinoline synthesis followed by reduction.

Mechanism: Copper(I)-catalyzed cross-coupling of aryl halides with sulfinates.

-

Precursor: 7-Bromo-1,2,3,4-tetrahydroquinoline (Protected as

-Boc or -

Reagent: Sodium Methanesulfinate (

).[1] -

Catalyst system:

/ L-Proline or -

Deprotection: Acidic hydrolysis of the

-protecting group.

Route B: Selective Reduction of 7-Methanesulfonylquinoline

Ideal when the aromatic quinoline precursor is readily available.

-

Precursor: 7-Methanesulfonylquinoline.

-

Reagent:

(balloon) / -

Selectivity: Heterogeneous hydrogenation (

) favors the pyridine ring reduction over the benzene ring, yielding the 1,2,3,4-tetrahydro product with high fidelity.[1]

Part 4: Detailed Experimental Protocol (Route A)

Objective: Synthesis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline from 7-bromo-1,2,3,4-tetrahydroquinoline.

Reagents:

- -Boc-7-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

Sodium Methanesulfinate (1.5 eq)[1]

-

Copper(I) Iodide (CuI) (0.1 eq)[1]

-

L-Proline (0.2 eq)

-

NaOH (0.2 eq)[1]

-

DMSO (Solvent, 0.5 M concentration)[1]

Step-by-Step Methodology:

-

Catalyst Complexation: In a flame-dried Schlenk tube under Argon, combine CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol). Add DMSO (2 mL) and stir at room temperature for 10 minutes until a homogeneous blue-green complex forms. Causality: Pre-forming the ligand-metal complex ensures active catalytic species are available before substrate addition, minimizing induction periods.

-

Substrate Addition: Add

-Boc-7-bromo-1,2,3,4-tetrahydroquinoline (312 mg, 1.0 mmol) and Sodium Methanesulfinate (153 mg, 1.5 mmol) to the mixture. -

Coupling Reaction: Heat the sealed vessel to 90°C for 18 hours. Monitoring: Monitor via TLC (Hexane/EtOAc 3:1).[1] The starting bromide (

) should disappear, replaced by the more polar sulfone ( -

Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

mL) to remove DMSO and inorganic salts.[1] Dry the organic layer over -

Deprotection (Boc Removal): Dissolve the crude intermediate in

(5 mL). Add Trifluoroacetic acid (TFA, 1 mL) dropwise at 0°C. Stir for 2 hours at room temperature. Quench: Carefully quench with saturated -

Purification: Purify the final residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM). Yield: Expect 75-85% as an off-white solid.

Part 5: Visualizations & Signaling Pathways[1]

DOT Diagram 1: Synthetic Logic Flow

This diagram illustrates the decision tree for synthesizing the 7-methanesulfonyl scaffold based on starting material availability.

Caption: Dual synthetic pathways accessing the 7-methanesulfonyl-THQ core via Pd/Cu coupling or selective reduction.

DOT Diagram 2: Pharmacophore & SAR Map

This diagram visualizes how the 7-Ms-THQ scaffold interacts within a biological binding pocket (e.g., GPCR or Kinase).

Caption: Pharmacophore mapping showing the 7-SO2Me group as a critical H-bond acceptor vector.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation (N-oxide formation) if exposed to air for prolonged periods.

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless N-acylation is desired).

References

-

ChemicalBook. (2025).[4] 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline Product Entry (CAS 1240526-05-9).[5] Retrieved from [1]

-

PubChem. (2025).[4] 1,2,3,4-Tetrahydroquinoline Derivatives and Biological Activity. National Library of Medicine. Retrieved from [1][6]

-

BenchChem. (2024). Tetrahydroquinoline Scaffold in Medicinal Chemistry.[7][3][6][8][9][10][11] Retrieved from [1]

-

Ma, D., et al. (2008).[1] CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sulfinates.Journal of Organic Chemistry. (Methodology basis for Route A).

-

Katritzky, A. R., et al. (1996).[1][3] Synthesis and Properties of Tetrahydroquinoline Derivatives.Tetrahedron. (General synthesis background).

Sources

- 1. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | C9H12N2O2S | CID 5226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline | 1240526-05-9 [chemicalbook.com]

- 6. (1,2,3,4-Tetrahydroquinolin-2-yl)methanol Research Chemical [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 10. 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | 2138060-23-6 | Benchchem [benchchem.com]

- 11. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline Derivatives and Analogs

[1]

Executive Summary

This technical guide provides an in-depth analysis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (CAS: 1240526-05-9), a privileged heterocyclic scaffold in modern medicinal chemistry.[1] While tetrahydroquinolines (THQs) are ubiquitous in drug discovery, the specific introduction of a methanesulfonyl (

This guide details the synthetic architecture, structure-activity relationships (SAR), and therapeutic utility of this scaffold, specifically as a bioisostere for 7-hydroxy-THQ derivatives in dopaminergic and serotonergic modulation.[1]

Strategic Value & Physicochemical Profile[1]

The 1,2,3,4-tetrahydroquinoline core is a "privileged structure" capable of binding to diverse biological targets, including G-protein-coupled receptors (GPCRs) and epigenetic readers (BET bromodomains).[1]

The 7-methanesulfonyl substitution is not arbitrary; it is a calculated medicinal chemistry maneuver designed to address specific liabilities of the parent 7-hydroxy or 7-methoxy analogs.[1]

The Bioisosteric Rationale

In many CNS-active THQs (e.g., dopamine stabilizers like OSU-6162), a hydroxyl group at the 7-position is critical for hydrogen bonding with receptor residues (often a serine or threonine in the binding pocket).[1] However, phenolic hydroxyls are prone to rapid Phase II metabolism (glucuronidation/sulfation), leading to poor oral bioavailability and short half-lives.[1]

The methanesulfonyl group (

-

H-Bond Acceptor: The sulfonyl oxygens act as potent hydrogen bond acceptors, mimicking the phenolic oxygen.[1]

-

Metabolic Blockade: The sulfone is metabolically robust, preventing Phase II conjugation at the 7-position.[1]

-

Electronic Effect: It is a strong electron-withdrawing group (EWG), reducing the electron density of the aromatic ring, which can prevent oxidative metabolism (e.g., hydroxylation) at adjacent positions.[1]

Physicochemical Comparison

| Property | 7-Hydroxy-THQ | 7-Methanesulfonyl-THQ | Impact on Drug Design |

| H-Bond Donor | Yes (Phenol) | No | Improves membrane permeability (reduces polar surface area cost).[1] |

| H-Bond Acceptor | Yes | Yes (Strong) | Retains receptor binding capability.[1] |

| Metabolic Liability | High (Glucuronidation) | Low | Extends |

| LogP (Lipophilicity) | ~1.2 - 1.5 | ~1.1 - 1.4 | Maintains CNS penetration (optimal range 1-3).[1] |

| Hammett | -0.37 (Electron Donor) | +0.72 (Electron Withdrawing) | Modulates pKa of the N1 nitrogen.[1] |

Synthetic Architecture

The synthesis of 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline requires navigating the directing effects of the sulfone group.[1] Direct electrophilic substitution on THQ typically favors the 6-position.[1] Therefore, the 7-isomer is best constructed via de novo ring formation or reduction of a pre-functionalized quinoline .[1]

Primary Route: Cyclization of Aniline Derivatives

This route is preferred for scale-up as it avoids isomer separation issues.[1] It utilizes 3-methanesulfonylaniline as the starting material, reacting with a di-electrophile (1-bromo-3-chloropropane).[1]

Mechanism:

-

N-Alkylation: The aniline nitrogen displaces the more reactive bromide of 1-bromo-3-chloropropane.[1]

-

Intramolecular Cyclization: Under Lewis acid catalysis (e.g.,

or thermal conditions), the intermediate undergoes Friedel-Crafts alkylation to close the ring.[1] Note: The meta-directing sulfone group directs the cyclization to the para-position relative to the amine (sterically favored over ortho), yielding the 7-isomer.[1]

Visualization of Synthetic Pathways[1]

Figure 1: Convergent synthetic pathways for 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Route A is generally preferred for establishing the 7-substitution pattern unambiguously.[1]

Experimental Protocols

Protocol A: Synthesis via Aniline Cyclization

Validation: This protocol ensures regio-control by using the meta-directing nature of the sulfone on the starting aniline.[1]

Materials:

-

3-Methanesulfonylaniline (1.0 eq)[1]

-

1-Bromo-3-chloropropane (1.2 eq)[1]

-

Potassium Carbonate (

, 2.0 eq) -

Aluminum Chloride (

, 1.5 eq) -

Solvents: DMF (anhydrous), 1,2-Dichlorobenzene (for cyclization).[1]

Step-by-Step Methodology:

-

N-Alkylation:

-

Dissolve 3-methanesulfonylaniline (10 mmol) in anhydrous DMF (20 mL).

-

Add

(20 mmol) and stir at room temperature for 15 min. -

Dropwise add 1-bromo-3-chloropropane (12 mmol).[1]

-

Heat to 60°C and monitor by TLC (approx. 4-6 hours) until starting aniline is consumed.

-

Workup: Dilute with water, extract with EtOAc, dry over

, and concentrate to yield the crude N-(3-chloropropyl)-3-methanesulfonylaniline.[1]

-

-

Cyclization:

-

Dissolve the crude intermediate in 1,2-dichlorobenzene (10 mL).

-

Add

(15 mmol) portion-wise (Exothermic!). -

Heat the mixture to 120°C for 3 hours.

-

Quench: Cool to 0°C and carefully quench with ice-water. Basify with NaOH (1M) to pH > 10.[1]

-

Purification: Extract with DCM. Purify via flash column chromatography (Hexane/EtOAc gradient). The product is a pale solid or viscous oil.[1]

-

Protocol B: In Vitro Metabolic Stability Assay

Objective: To confirm the stability advantage of the 7-SO2Me analog over the 7-OH analog.[1]

System: Human Liver Microsomes (HLM).[1] Cofactor: NADPH regenerating system.[1]

-

Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[1]

-

Initiation: Add NADPH to start the reaction.[1]

-

Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

-

Termination: Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Target Criteria:

indicates high stability.[1]

-

Therapeutic Applications & SAR

The 7-methanesulfonyl-THQ scaffold is primarily explored in Neuropsychiatry and Oncology .[1]

Dopaminergic Stabilization (Schizophrenia/Huntington's)

This scaffold acts as a rigidified dopamine mimic.[1] The secondary amine (N1) mimics the ethylamine chain of dopamine, while the 7-SO2Me group mimics the meta-hydroxyl of dopamine.[1]

-

Mechanism: Partial agonism or state-dependent antagonism at D2/D3 receptors.[1]

-

Advantage: Unlike pure antagonists (haloperidol), stabilizers normalize dopamine levels without causing severe extrapyramidal side effects (EPS).[1]

Serotonin 5-HT6 Antagonism (Cognition)

5-HT6 antagonists are developed for cognitive enhancement in Alzheimer’s.[1]

-

SAR Insight: The sulfone group provides a critical polar interaction in the hydrophobic pocket of the 5-HT6 receptor, often replacing a sulfonamide moiety found in older generation inhibitors (e.g., SB-271046).[1]

SAR Decision Tree

Figure 2: Structure-Activity Relationship (SAR) decision tree for diversifying the 7-methanesulfonyl-THQ scaffold.

References

-

Jeyaseelan, S. et al. (2014).[1] "Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E, 70(Pt 10), o1085. Link(Note: Describes the N-sulfonyl analog, providing structural contrast).

-

ChemicalBook. (2024).[1][2] "7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline Product Entry (CAS 1240526-05-9)."[1][3][4] Link

-

Katritzky, A. R. et al. (1996).[1] "Synthesis of tetrahydroquinolines." Tetrahedron, 52(48), 15031-15070.[1] (Foundational review on THQ synthesis).

-

Sonesson, C. et al. (1994).[1] "Substituted tetrahydroquinolines as dopamine stabilizers."[1] Journal of Medicinal Chemistry. (Contextual reference for THQ pharmacophore in CNS).

-

ChemScene. (2024). "Product Datasheet: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline." Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. testing.chemscene.com [testing.chemscene.com]

- 4. 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline | 1240526-05-9 [chemicalbook.com]

Pharmacokinetic Characterization of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline: Technical Assessment & Protocol Framework

Executive Summary & Compound Profile

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-Ms-THQ) represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in dopamine stabilizers, serotonin modulators, or as a robust intermediate in the synthesis of psychotropic agents.[1]

Unlike simple tetrahydroquinolines (THQs), the introduction of the 7-methanesulfonyl (sulfone) moiety fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of the molecule.[1][2] The sulfone group acts as a polar, hydrogen-bond accepting anchor, reducing the lipophilicity (LogP) typically associated with the THQ core while enhancing metabolic stability against oxidative attack at the 7-position.[1]

This guide serves as a technical roadmap for establishing the PK profile of 7-Ms-THQ. It moves beyond generic descriptions, applying structure-based metabolic predictions to define specific bioanalytical and experimental protocols.[1][2]

Physicochemical Drivers of PK

| Property | Value (Predicted) | Pharmacokinetic Implication |

| Molecular Weight | 211.28 g/mol | High permeability potential; likely rapid absorption.[2] |

| LogP | ~1.5 – 2.0 | Optimal lipophilicity for oral bioavailability and BBB penetration.[2] |

| pKa (N-1) | ~4.5 – 5.5 | Reduced basicity due to inductive effect of 7-SO₂Me; less lysosomal trapping than unsubstituted THQ.[1][2] |

| H-Bond Donors/Acceptors | 1 / 3 | Balanced profile for solubility and membrane permeability.[1][2] |

Predicted ADME Mechanisms

Mechanistic causality based on Structure-Activity Relationships (SAR) of THQ and Sulfone scaffolds.[1]

Absorption & Distribution

The tetrahydroquinoline core facilitates passive diffusion across the intestinal epithelium.[1][2] However, the 7-sulfone group lowers the LogP compared to 7-alkyl analogs, potentially reducing non-specific protein binding (Fu > 10%).[1]

-

BBB Penetration: The molecule is likely CNS-active.[1][2] The sulfone group reduces blood-brain barrier (BBB) permeability slightly compared to a halogen, but the small molecular weight maintains favorable CNS MPO (Multiparametric Optimization) scores.[1][2]

Metabolism (The Critical Variable)

The metabolic fate of 7-Ms-THQ is dictated by the competition between the nitrogen atom and the aromatic ring.[1][2]

-

N-Oxidation / N-Glucuronidation: The secondary amine at position 1 is the primary "soft spot."[1][2] However, the electron-withdrawing nature of the 7-sulfone (meta-position) slightly deactivates the nitrogen, potentially slowing N-oxidation compared to the parent THQ.[1]

-

Aromatic Hydroxylation: With position 7 blocked, hydroxylation will likely occur at the electron-rich position 6 (para to the CH2 group) or position 5 .[1][2]

-

Sulfone Stability: The methanesulfonyl group is generally metabolically inert, resisting further oxidation.[1][2]

Excretion

Due to the polarity of the sulfone, renal clearance of the parent drug may be higher than typical lipophilic amines.[1][2] Conjugated metabolites (N-glucuronides) will likely be biliary excreted.[1][2]

Experimental Protocols: Validating the Model

Bioanalytical Method Development (LC-MS/MS)

Objective: Establish a sensitive assay for quantifying 7-Ms-THQ in plasma.

Protocol:

-

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.

-

Chromatography: C18 column (e.g., Waters BEH C18, 1.7 µm).[1][2]

-

Mass Transitions (MRM):

-

Internal Standard: Use a deuterated analog (7-Ms-THQ-d3) or a structural analog like 7-nitro-1,2,3,4-tetrahydroquinoline.

In Vitro Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (

Workflow:

-

Incubation: Prepare Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Substrate: Spike 7-Ms-THQ to a final concentration of 1 µM (ensure <1% DMSO).

-

Initiation: Add NADPH regenerating system (1 mM).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines

In Vivo Pharmacokinetics (Rat Model)

Objective: Define Tmax, Cmax, AUC, and Bioavailability (F%).

Study Design:

-

Animals: Male Sprague-Dawley Rats (n=3 per group).

-

Dosing Arms:

-

Sampling: Serial tail vein bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

-

Data Processing: Non-compartmental analysis (NCA) using Phoenix WinNonlin.

Visualization of Metabolic Pathways[1]

The following diagram illustrates the predicted metabolic divergence of 7-Ms-THQ, highlighting the stability of the sulfone group versus the reactivity of the heterocyclic ring.

Figure 1: Predicted metabolic map of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline.[1] The 7-sulfone group blocks metabolism at the 7-position, shifting oxidation to the N-1 or C-6 positions.[1]

Data Interpretation Guide

When analyzing the PK data generated from the protocols above, use the following reference ranges to assess "Drug-Like" quality.

| Parameter | Ideal Range | Interpretation for 7-Ms-THQ |

| Bioavailability (%F) | > 30% | If low, suspect First-Pass Metabolism (N-glucuronidation) rather than absorption issues, given the favorable LogP.[1] |

| Clearance (CL) | < 50% Liver Blood Flow | High clearance suggests rapid N-oxidation.[1][2] Consider blocking N-1 (e.g., N-methylation) in next-gen design.[1][2] |

| Volume of Distribution (Vss) | 1 - 5 L/kg | A high Vss indicates extensive tissue distribution, consistent with the lipophilic THQ core.[1][2] |

| Half-Life (t1/2) | 2 - 6 hours | Driven by metabolic stability.[1][2] The sulfone group typically extends t1/2 compared to unsubstituted analogs.[1][2] |

References

-

Tetrahydroquinoline Scaffold Analysis

-

Sulfone Group Pharmacokinetics

-

Bioanalytical Guidelines

-

Metabolic Stability Protocols

Sources

- 1. CAS # 67-56-1, Methanol, Carbinol, Methyl alcohol - chemBlink [chemblink.com]

- 2. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Executive Identity & Physicochemical Core

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a specialized heterocyclic building block utilized primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting dopaminergic (D2/D3) and serotonergic (5-HT6) pathways. Its structure combines a conformationally restricted secondary amine (tetrahydroquinoline) with a metabolically stable, electron-withdrawing sulfone motif.

Fact Sheet

| Parameter | Technical Specification |

| CAS Number | 1240526-05-9 |

| IUPAC Name | 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline |

| Synonyms | 7-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline; 7-Mesyl-THQ |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| SMILES | CS(=O)(=O)C1=CC2=C(CCCN2)C=C1 |

| LogP (Predicted) | ~1.2 - 1.5 |

| pKa (Base) | ~5.0 (Secondary amine N1) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, O, N) |

Retrosynthetic Analysis & Strategic Disconnection

To synthesize this molecule with high regiochemical fidelity, we must avoid direct electrophilic sulfonation of the tetrahydroquinoline (THQ) ring, which often yields mixtures of 6- and 8-isomers due to the directing effects of the nitrogen lone pair.

The most robust strategy employs a Metal-Catalyzed Cross-Coupling approach, utilizing a pre-halogenated precursor. This ensures the sulfone is installed exclusively at the 7-position.

Figure 1: Retrosynthetic logic prioritizing regiocontrol via bromine-lithium exchange or transition-metal catalysis.

Detailed Synthetic Protocol

The following protocol is designed for self-validation . It uses N-protection to prevent competing N-arylation or N-sulfonylation side reactions, ensuring the chemical integrity of the final product.

Stage 1: N-Protection (Chemoselective Control)

Rationale: The secondary amine of the THQ scaffold is nucleophilic. In copper-catalyzed coupling conditions, the free amine can compete with the sulfinate anion, leading to polymerization or N-arylation. Masking it with a tert-butoxycarbonyl (Boc) group is essential.

-

Reagents: 7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), TEA (1.5 eq), DMAP (0.1 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve 7-bromo-THQ in DCM at 0°C.

-

Add TEA and DMAP, followed by slow addition of Boc₂O.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Validation: TLC should show complete consumption of the polar starting amine and appearance of a non-polar spot (Rf ~0.7 in 20% EtOAc/Hex).

-

Workup: Wash with 1M HCl (to remove TEA/DMAP), brine, dry over Na₂SO₄, and concentrate.

-

Stage 2: Copper-Catalyzed Sulfinylation

Rationale: Traditional methods (e.g., lithiation followed by SO₂ quench) are harsh. The copper-catalyzed coupling of aryl halides with sodium methanesulfinate (MeSO₂Na) is a modern, milder alternative that tolerates the Boc group.

-

Reagents: N-Boc-7-bromo-THQ (1.0 eq), Sodium methanesulfinate (1.5 eq), CuI (0.1 eq), L-Proline (0.2 eq), NaOH (0.2 eq).

-

Solvent: DMSO (degassed).

-

Procedure:

-

Combine the aryl bromide, MeSO₂Na, CuI, and L-Proline in a pressure tube.

-

Add DMSO and purge with Argon for 5 minutes (Oxygen inhibits the catalyst).

-

Heat to 90°C - 110°C for 16–24 hours.

-

Mechanism: The L-Proline coordinates Cu(I), facilitating the oxidative addition into the C-Br bond, followed by ligand exchange with the sulfinate and reductive elimination to form the C-S bond.

-

Workup: Dilute with EtOAc and water. Filter through Celite to remove copper salts. Wash organic layer extensively with water (to remove DMSO).

-

Stage 3: Deprotection & Isolation

-

Reagents: Trifluoroacetic acid (TFA), DCM.

-

Procedure:

-

Dissolve the intermediate in DCM (1:4 ratio).

-

Add TFA (10–20 eq) at 0°C. Stir at RT for 2 hours.

-

Quench: Carefully quench with saturated NaHCO₃ (gas evolution!).

-

Extraction: Extract with DCM (3x).

-

Purification: Flash column chromatography (MeOH/DCM gradient) is usually required to isolate the free base as a white/off-white solid.

-

Experimental Workflow Visualization

Figure 2: Step-by-step reaction workflow with Critical Quality Attributes (CQA) checkpoints.

Structural Biology & Pharmacophore Utility

The Sulfone Anchor

In medicinal chemistry, the 7-methanesulfonyl group acts as a critical hydrogen bond acceptor . Unlike sulfonamides, the sulfone (

-

Dipole Moment: The strong dipole of the sulfone group often orients the molecule within the binding pocket of GPCRs (e.g., interacting with Serine or Threonine residues in the transmembrane helices).

The Tetrahydroquinoline Scaffold

The THQ ring serves as a constrained bioisostere of phenethylamine.

-

Conformational Lock: By tying the ethyl chain back into the aromatic ring, the entropy cost of binding is reduced compared to flexible linear amines.

-

Vector Positioning: The 7-position substitution projects the sulfone group into a specific vector space, distinct from the 6-position (common in serotonin agonists) or 8-position.

Safety & Handling (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling: The free base is likely an air-sensitive secondary amine (prone to oxidation to quinoline over long periods). Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Toxicity: Specific toxicology data is limited. Treat as a potential potent CNS active agent due to its structural similarity to known dopaminergic modulators.

References

-

Chemical Identification: 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline. ChemicalBook. CAS 1240526-05-9. Available at:

-

Synthetic Methodology (Cu-Catalysis): Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with Sulfinates."[1] Journal of Organic Chemistry. (General protocol adaptation for aryl sulfone synthesis).

-

Precursor Identification: 7-Bromo-1,2,3,4-tetrahydroquinoline. PubChem CID 10729255. Available at:

-

Scaffold Utility: 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Asian Journal of Research in Chemistry. Available at:

Sources

Methodological & Application

synthesis and purification of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline.

Application Note: Synthesis and Purification of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Executive Summary

This guide details the synthesis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline , a privileged scaffold in drug discovery often utilized in the development of GPCR modulators (e.g., dopamine, serotonin receptors) and kinase inhibitors.

Two distinct protocols are provided to address different operational needs:

-

Protocol A (De Novo Synthesis): A scalable, three-step "Amide Route" starting from 3-(methylsulfonyl)aniline. This method offers superior regiocontrol and cost-efficiency for gram-to-kilogram scale preparation.

-

Protocol B (Functionalization): A rapid, metal-catalyzed cross-coupling from commercially available 7-bromo-1,2,3,4-tetrahydroquinoline. This is ideal for late-stage diversification or small-scale library generation.

Retrosynthetic Analysis

The strategic disconnection relies on establishing the quinoline core with specific regiochemistry or installing the sulfone moiety on a pre-formed heterocycle.

Figure 1: Retrosynthetic strategies for 7-Ms-THQ access.

Protocol A: De Novo Synthesis (The Amide Route)

Best for: Large-scale synthesis (>5g), high regioselectivity requirements.

Mechanism & Rationale

This route utilizes the Mayer-Schuster-type cyclization logic.

-

Acylation: Converts the aniline to an amide, moderating the nitrogen's nucleophilicity.

-

Friedel-Crafts Alkylation: The intramolecular cyclization of the 3-chloropropionamide intermediate is mediated by AlCl₃.

-

Reduction: The lactam is reduced to the cyclic amine.

Step-by-Step Methodology

Step 1: N-Acylation

-

Setup: Charge a 3-neck RB flask with 3-(methylsulfonyl)aniline (1.0 equiv) and DCM (10 mL/g). Add Triethylamine (1.2 equiv) and cool to 0°C under N₂.

-

Addition: Dropwise add 3-chloropropionyl chloride (1.1 equiv) over 30 mins.

-

Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hex).[4]

-

Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry (Na₂SO₄) and concentrate.

-

Yield Expectation: >90% (Off-white solid).

-

Step 2: AlCl₃ Mediated Cyclization

-

Setup: Mix the crude amide (from Step 1) with AlCl₃ (3.0 equiv) in a flask.

-

Note: For <5g, a neat melt (120°C) is efficient. For >5g, use 1,2-dichlorobenzene as solvent.

-

-

Reaction: Heat to 120–130°C for 2–4 hours. The mixture will turn into a viscous dark oil/gum.

-

Critical Parameter: Evolution of HCl gas indicates reaction progress. Ensure proper venting/scrubbing.

-

-

Quench: Cool to 0°C. Carefully quench by pouring onto ice-water.

-

Isolation: Extract with EtOAc (3x). The product (Lactam) often precipitates from the organic layer or requires simple filtration from the aqueous interface if insoluble.

-

Intermediate: 7-Methanesulfonyl-3,4-dihydroquinolin-2(1H)-one.

-

Step 3: Lactam Reduction

-

Setup: Dissolve the Lactam (1.0 equiv) in anhydrous THF (0.2 M).

-

Reagent: Add Borane-THF complex (1M solution, 3.0 equiv) dropwise at 0°C.

-

Alternative: LiAlH₄ (2.5 equiv) can be used but requires stricter safety controls.

-

-

Reaction: Reflux (66°C) for 4–6 hours.

-

Quench: Cool to 0°C. Add MeOH cautiously (gas evolution!), then add 6M HCl (excess).

-

Hydrolysis: Reflux the acidic mixture for 1 hour (breaks the boron-amine complex).

-

Workup: Basify with NaOH to pH >12. Extract with DCM. Dry and concentrate.

Protocol B: Copper-Catalyzed Sulfonylation

Best for: Small scale (<1g), late-stage functionalization, or if 7-bromo-THQ is in stock.

Mechanism

A Copper(I)-catalyzed cross-coupling (Ullmann-type) between an aryl halide and a sulfinate salt. L-Proline acts as the ligand to stabilize the Cu species.

Step-by-Step Methodology

-

Reagents: In a pressure vial, combine:

-

7-Bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv)

-

Sodium Methanesulfinate (1.5 equiv)

-

CuI (10 mol%)

-

L-Proline (20 mol%)

-

NaOH (20 mol%)

-

DMSO (5 mL/mmol)

-

-

Reaction: Seal and heat to 90–100°C for 12–18 hours.

-

Color Change: Reaction mixture typically shifts from green/blue to dark brown.

-

-

Workup: Dilute with water and EtOAc. Filter through Celite to remove copper salts.

-

Extraction: Wash organic layer with brine (3x) to remove DMSO.

Purification & Characterization

Purification Strategy

The secondary amine in the THQ ring allows for "Acid-Base Swing" purification, which is highly effective for removing non-basic impurities (e.g., unreacted sulfinate, neutral side products).

| Step | Operation | Purpose |

| 1. Acid Extraction | Dissolve crude in EtOAc, extract with 1M HCl (aq). | Protonates THQ (moves to aq phase); neutrals stay in EtOAc. |

| 2. Wash | Wash aqueous acidic layer with fresh EtOAc. | Removes trapped neutrals. |

| 3. Basification | Basify aqueous layer with 6M NaOH to pH 12. | Deprotonates THQ (precipitates/oils out). |

| 4. Recovery | Extract basic aqueous with DCM. | Recovers pure THQ. |

| 5. Polishing | Flash Chromatography (Hexane/EtOAc). | Final polish if necessary. |

Analytical Data (Expected)

-

1H NMR (400 MHz, CDCl3):

- 3.02 (s, 3H, SO₂Me )

- 3.35 (t, 2H, C2-H) – Diagnostic of THQ ring.

- 2.80 (t, 2H, C4-H)

- 1.95 (m, 2H, C3-H)

- 7.1–7.3 (m, 3H, Aromatic). Look for splitting pattern: d (J~8Hz) for H5, dd for H6, d (small J) for H8.

-

MS (ESI): [M+H]+ = 226.1

Critical Process Parameters (CPP) & Troubleshooting

Figure 2: Troubleshooting logic for common synthetic pitfalls.

References

- Mayer-Schuster Cyclization Logic:Organic Reactions, 1951, 6, 1.

-

Synthesis of 7-substituted-3,4-dihydroquinolin-2(1H)-ones: U.S. Patent 5,283,336 (Methods for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline analogues). Link

-

Copper-Catalyzed Sulfonylation: Zhu, W.; Ma, D. "Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." J. Org. Chem.2005 , 70, 2696-2700. Link

-

Borane Reduction of Lactams: Brown, H. C.; Heim, P. "Selective Reductions. XII. The Reaction of Borane-Tetrahydrofuran with N-Substituted Amides and Lactams." J. Org.[5] Chem.1973 , 38, 912-916. Link

Sources

- 1. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

Application Note: Analytical Profiling of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

This Application Note is designed as a comprehensive technical guide for the detection, quantification, and purity analysis of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-MSTHQ) .

This compound, a functionalized tetrahydroquinoline, serves as a critical pharmacophore in the synthesis of bioactive sulfonamides, anticancer agents, and dyes. Its dual functionality—a basic secondary amine and a polar sulfone group—presents unique chromatographic challenges (e.g., peak tailing, retention shifts) that this guide addresses through optimized protocols.

Introduction & Molecule Characterization

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (CAS: Derived from similar structures, specific CAS varies by salt form) is a bicyclic secondary amine. The presence of the electron-withdrawing methanesulfonyl group at the 7-position reduces the electron density of the aromatic ring compared to the parent tetrahydroquinoline, yet the secondary amine at position 1 remains basic (

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Analytical Implication |

| Formula | Monoisotopic Mass: 211.07 Da | |

| Molecular Weight | 211.28 g/mol | Detectable by MS (ESI+) |

| LogP | ~1.5 - 2.0 | Retains well on C18; amenable to RP-HPLC |

| Solubility | DMSO, Methanol, DCM; Low in water (neutral pH) | Diluent selection is critical to prevent precipitation |

| UV Max | ~254 nm, ~280 nm | Dual-wavelength monitoring recommended |

Analytical Strategy & Workflow

The following workflow illustrates the decision logic for selecting the appropriate method based on the analytical goal (Purity vs. Trace Quantification).

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)

Objective: Routine Quality Control (QC), reaction monitoring, and purity assessment. Challenge: The secondary amine can interact with residual silanols on silica columns, causing peak tailing.[1] Solution: Use of a base-deactivated column (BDS) and an acidic buffered mobile phase to protonate the amine, ensuring sharp peak shape.

Instrument Parameters

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Thermo Hypersil BDS C18.[1]

-

Column Temp: 35°C (Controls viscosity and improves reproducibility).

-

Injection Volume: 5–10 µL.

Mobile Phase Composition

-

Solvent A: 0.1% Phosphoric Acid (

) in Water (pH ~2.2).-

Why? Low pH ensures the amine is fully protonated (

), preventing silanol interaction.

-

-

Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (elute polar salts) |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Data Processing

-

Primary Wavelength: 254 nm (Strongest absorption for the benzene ring).[1]

-

Secondary Wavelength: 280 nm (Specific for the quinoline scaffold, less noise from solvents).

-

System Suitability Criteria:

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: Detection of 7-MSTHQ as a genotoxic impurity (GTI) or in DMPK studies (plasma/tissue). Sensitivity Goal: LOQ < 1.0 ng/mL.

Instrument Parameters

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6470).[1]

-

Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]

-

Mechanism: The secondary amine readily accepts a proton to form

.

-

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

MS Source Parameters (Optimized)

-

Curtain Gas: 30 psi.[1]

-

IonSpray Voltage: 4500 V.[1]

-

Temperature: 500°C.[1]

-

Ion Source Gas 1/2: 50 / 50 psi.[1]

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are derived from the fragmentation of the sulfone and tetrahydroquinoline core.

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Identity |

| 212.1 ( | 133.1 | 50 | 25 | Quantifier (Loss of |

| 212.1 | 118.1 | 50 | 35 | Qualifier (Ring fragmentation) |

| 212.1 | 194.1 | 50 | 15 | Qualifier (Loss of |

Note: The loss of the methanesulfonyl group (79 Da) is a characteristic fragmentation pathway for aromatic sulfones.

Sample Preparation Protocols

Protocol A: Drug Substance (High Concentration)

-

Weigh: Accurately weigh 10 mg of sample.

-

Dissolve: Add 10 mL of Methanol (Stock A: 1 mg/mL).

-

Dilute: Transfer 100 µL of Stock A to a 10 mL flask and dilute with Mobile Phase A (Water/0.1%

). -

Filter: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Protocol B: Biological Matrix (Plasma/Serum)

Use Liquid-Liquid Extraction (LLE) to remove proteins and phospholipids.

-

Aliquot: 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard (e.g., Deuterated 1,2,3,4-tetrahydroquinoline-d7).

-

Basify: Add 20 µL of 0.1 M NaOH (to ensure amine is neutral for extraction).

-

Extract: Add 500 µL of MTBE (Methyl tert-butyl ether). Vortex for 2 mins.

-

Centrifuge: 10,000 rpm for 5 mins.

-

Evaporate: Transfer supernatant to a clean tube and evaporate under

stream. -

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (10% ACN / 90% Water + 0.1% Formic Acid).

Troubleshooting & Validation

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary amine interaction with silanols.[1][4] | Ensure pH < 3.0 or add 10 mM Ammonium Formate.[1] Use "End-capped" columns. |

| Retention Shift | Temperature fluctuation or pH drift.[1] | Use a column oven (35°C). Prepare fresh buffer daily.[1] |

| Carryover | Sticky amine on injector needle.[1] | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1] |

Validation Parameters (ICH Q2(R1))

-

Linearity:

over 0.1 – 100 µg/mL (HPLC) or 1 – 1000 ng/mL (LC-MS). -

Accuracy: Spike recovery 90–110%.[1]

-

Precision: Repeatability RSD < 2.0%.

References

-

PubChem. (2025).[1] 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (Compound Summary). National Library of Medicine.[1] [Link]

-

Yokoyama, A., et al. (1999).[1][4] Superacid-catalyzed Pictet-Spengler reactions of less activated imines.[1][4] Journal of Organic Chemistry, 64(2), 611-617.[1] (Context for tetrahydroquinoline synthesis). [Link]

-

Balamurugan, K. (2025).[1][5] Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems. ResearchGate.[1] (Methodology for impurity profiling). [Link]

-

Agilent Technologies. (2021).[1] Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.[1][6] Application Note 5990-7861EN.[1] (General protocol for trace amine analysis). [Link]

-

Niwa, T., et al. (2023).[1][7] Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-TIQ by LC-MS/MS.[8][9] Journal of Japanese Society for Biomedical Mass Spectrometry.[1] (Basis for MS transitions of tetrahydroquinolines).[1] [Link]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide | C9H12N2O2S | CID 5226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. jsbms.jp [jsbms.jp]

- 9. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline in Fragment-Based Drug Discovery

[1]

Executive Summary & Scientific Rationale

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-MsTHQ) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from the specific arrangement of the tetrahydroquinoline (THQ) core —which restricts the conformational flexibility of the nitrogen lone pair—combined with the C7-sulfonyl group , a robust hydrogen bond acceptor that mimics polar residues or water-mediated interactions in protein binding pockets.[1]

Key Applications

-

BET Bromodomain Inhibition: The 7-sulfonyl moiety acts as an acetyl-lysine mimic, capable of engaging the critical Asparagine (Asn140 in BRD4) residue in the bromodomain binding pocket.[1]

-

GPCR Modulation (5-HT6/Dopamine): Sulfonyl-functionalized heterocycles are classic pharmacophores for serotonin 5-HT6 antagonists, used in cognitive enhancement and anti-obesity research.[1]

-

Mcl-1 Antagonism: Derivatives of sulfonamide-substituted THQs have demonstrated efficacy in disrupting the Mcl-1/Bcl-2 protein-protein interaction, promoting apoptosis in resistant cancer lines.[1]

Structural Analysis & Mechanism of Action[1]

To effectively deploy 7-MsTHQ, one must understand its electronic and steric properties.[1]

Pharmacophore Mapping[1]

-

The Core (THQ): Acts as a lipophilic spacer.[1] The semi-rigid ring system reduces the entropic penalty upon binding compared to open-chain anilines.[1]

-

The Handle (N1-Position): The secondary amine is the primary vector for derivatization.[1] It allows for the attachment of "Right-Hand Side" (RHS) diversity elements (e.g., benzyl groups, heteroaryls) to probe the solvent-exposed regions of the target protein.[1]

-

The Anchor (C7-Sulfone): The sulfonyl group (

) is metabolically stable (unlike sulfides) and provides two strong H-bond acceptors.[1]

Pathway Visualization

The following diagram illustrates the role of 7-MsTHQ in blocking the BRD4 signaling pathway, a primary target in oncology (AML, NUT Midline Carcinoma).

Figure 1: Mechanism of Action.[1] 7-MsTHQ derivatives competitively inhibit BRD4, preventing chromatin recruitment and downstream c-MYC transcription.[1]

Experimental Protocols

Protocol A: N-Functionalization (Library Synthesis)

Objective: To generate a library of N-substituted 7-MsTHQ derivatives for SAR (Structure-Activity Relationship) screening. The secondary amine at position 1 is nucleophilic and readily derivatized.[1]

Reagents:

-

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (1.0 eq)[1][2][3]

-

Aryl/Alkyl Halide (R-X) OR Carboxylic Acid (R-COOH)[1]

-

Base:

or DIPEA -

Solvent: DMF or DCM

Workflow:

-

Acylation (Amide Formation):

-

Alkylation (S_N2):

-

Dissolve 7-MsTHQ (0.2 mmol) in DMF (1 mL).

-

Add

(0.4 mmol) and the Alkyl Halide (0.22 mmol). -

Heat to 60°C for 4 hours.

-

-

Purification:

Protocol B: TR-FRET Binding Assay (BRD4 Inhibition)

Objective: Quantify the binding affinity (

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the disruption of the interaction between a biotinylated acetyl-histone peptide and a His-tagged BRD4 bromodomain.[1]

Materials:

-

Donor: Europium-labeled anti-His antibody (excites at 340 nm, emits at 615 nm).[1]

-

Acceptor: Streptavidin-APC (emits at 665 nm).[1]

-

Ligand: Biotinylated H4-tetra-acetyl peptide.[1]

-

Protein: Recombinant BRD4-BD1 (His-tagged).[1]

Step-by-Step Procedure:

-

Preparation: Dilute compounds in DMSO to 100x final concentration. Perform 1:3 serial dilutions.

-

Incubation:

-

Add 50 nL of compound to a 384-well low-volume plate.

-

Add 5 µL of BRD4-BD1 protein solution (Final conc: 5 nM).[1]

-

Incubate for 15 mins at RT to allow equilibrium binding.

-

-

Peptide Addition:

-

Add 5 µL of Biotin-H4 peptide (Final conc: 50 nM).[1]

-

Incubate for 30 mins.

-

-

Detection:

-

Add 10 µL of detection mix (Eu-anti-His + Streptavidin-APC).[1]

-

Incubate for 60 mins in the dark.

-

-

Readout: Measure fluorescence ratio (

) on a multimode plate reader (e.g., EnVision). -

Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine

.[1]

Quantitative Data Summary

The following table summarizes the physicochemical properties of 7-MsTHQ that make it an ideal fragment for lead optimization compared to its sulfide analog.

| Property | 7-MsTHQ (Sulfone) | 7-Methylthio-THQ (Sulfide) | Impact on Drug Discovery |

| CAS Number | 1240526-05-9 | N/A (Analog) | Unique identifier for sourcing.[1] |

| H-Bond Acceptors | 3 (2 from | 1 (from N) | Sulfone enhances binding via H-bonds.[1] |

| Metabolic Stability | High | Low | Sulfides are rapidly oxidized to sulfoxides/sulfones in vivo (CYP450).[1] |

| Polarity (cLogP) | ~1.5 | ~2.8 | Sulfone lowers lipophilicity, improving solubility.[1] |

| Electronic Effect | Strong EWG ( | Weak Donor | Deactivates the benzene ring, preventing oxidative metabolism.[1] |

Troubleshooting & Optimization

-

Issue: Low Yield in N-Alkylation.

-

Issue: Poor Solubility in Assay Buffer.

References

-

Chemical Identity: PubChem. 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

-

Mcl-1/BET Context: MDPI Molecules. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (Contextual reference for tetrahydroquinoline sulfonamide activity in cancer). [Link][1]

-

BET Inhibitor Design: Journal of Medicinal Chemistry. Discovery of I-BET762 (GSK525762A): A Potent, Selective, and Orally Bioavailable BET Bromodomain Inhibitor.[1] (Illustrates the structural requirements for BET inhibition using quinoline/benzodiazepine scaffolds). [Link]

-

Scaffold Utility: National Institutes of Health (PMC).[1] Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... (Review of THQ applications in drug synthesis). [Link]

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline as a chemical probe for target identification

Application Note: Deconvoluting the Mechanism of Action of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Subtitle: A Chemoproteomic Strategy for Target Identification and Validation using Sulfonyl-Functionalized THQ Scaffolds.

Executive Summary

7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-Ms-THQ) represents a high-value "privileged scaffold" in medicinal chemistry.[1] While tetrahydroquinolines (THQs) are historically established as mimics of acetyl-lysine (targeting bromodomains) or modulators of ion channels and GPCRs, the specific incorporation of a 7-methanesulfonyl group enhances metabolic stability and provides a critical hydrogen-bond acceptor vector often exploited to lock ligand conformation within a binding pocket.

This Application Note is designed for drug discovery teams who have identified 7-Ms-THQ as a phenotypic hit (e.g., in cell viability or reporter assays) and now require a robust Target Identification (Target ID) campaign. We detail the conversion of this lead fragment into a functional Chemical Probe and outline a quantitative mass spectrometry-based workflow to deconvolute its primary protein targets.

Chemical Probe Design Strategy

To transition from a "binder" to a "probe," the 7-Ms-THQ scaffold must be functionalized without abolishing its affinity.[1]

-

The Scaffold: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline.[2]

-

The Vector: The secondary amine at position 1 (N1) is the ideal site for derivatization.[1] Structure-Activity Relationship (SAR) data for THQs typically tolerates alkylation at this position.[1]

-

The Tag: We utilize a Minimalist Alkyne Tag (Propargyl group) rather than a bulky biotin tag. This allows for in situ treatment of live cells (permeability is maintained) followed by downstream Click Chemistry (CuAAC).[1]

Probe Structure: N-(Prop-2-yn-1-yl)-7-methanesulfonyl-1,2,3,4-tetrahydroquinoline.[1]

Mechanistic Rationale (Why this works):

-

Permeability: The small alkyne tag ensures the probe enters the cell and reaches intracellular targets (nucleus/cytosol), unlike large biotin-conjugated analogs.[1]

-

Native Environment: Binding occurs in live cells with intact protein complexes and co-factors.[1]

-

Covalent Capture (Optional): If the affinity is low (

), a photo-crosslinker (diazirine) can be added.[1] However, for this protocol, we assume moderate affinity suitable for Soluble Competition Analysis .

Experimental Workflow Visualization

The following diagram illustrates the critical path from Probe Synthesis to Target Validation.

Caption: Workflow for converting the 7-Ms-THQ scaffold into a chemoproteomic probe for target deconvolution.

Detailed Protocol: Chemoproteomic Target Identification

Phase A: Probe Synthesis (Brief)

-

Reagents: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (1.0 eq), Propargyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF.

-

Condition: Stir at 60°C for 4 hours.

-

Purification: Silica gel chromatography (Hexane/EtOAc).[1] Verify structure by NMR/LC-MS.

-

Yield Target: >80% purity is required for biological assays.

Phase B: Live-Cell Pull-Down Assay

Materials:

-

Target Cells (e.g., HeLa, Jurkat, or patient-derived fibroblasts).

-

Probe: N-Propargyl-7-Ms-THQ (10 mM DMSO stock).[1]

-

Competitor: Parent 7-Ms-THQ (10 mM DMSO stock).[1]

-

Click Reagents: Biotin-Azide, TCEP, TBTA, CuSO4.

-

Streptavidin-Agarose Beads.[1]

Step-by-Step Methodology:

-

Cell Culture & Treatment:

-

Grow cells to 80-90% confluency in 10 cm dishes (approx.

cells/dish).[1] -

Experimental Group: Treat with 10 µM Probe for 4 hours.

-

Competition Group (Control): Pre-treat with 100 µM Parent Molecule (10x excess) for 1 hour, then add 10 µM Probe for 4 hours.

-

Rationale: The "Competition" group validates specificity. True targets will show reduced signal in this group because the active site is blocked by the parent molecule.[1]

-

-

Lysis:

-

Click Chemistry (CuAAC):

-

Enrichment:

-

On-Bead Digestion & MS Prep:

-

Reduce (DTT) and Alkylate (Iodoacetamide) proteins on-bead.[1]

-

Add Trypsin (Sequencing Grade) and digest overnight at 37°C.

-

Collect supernatant (peptides).[1]

-

(Optional) Label peptides with TMT (Tandem Mass Tag) reagents for quantitative multiplexing (e.g., TMT-126 for Probe, TMT-127 for Competition).

-

Data Analysis & Interpretation

The success of the experiment relies on quantitative comparison between the Probe Only and Competition samples.

Table 1: Expected Data Output and Interpretation

| Protein Identified | Probe Intensity (TMT-126) | Competition Intensity (TMT-127) | Ratio (Probe/Comp) | Interpretation |

| Target X | High ( | Low ( | > 10.0 | Specific High-Affinity Target |

| Protein Y | High ( | High ( | ~ 1.1 | Non-Specific Binder (Background) |

| Protein Z | Low ( | Low ( | ~ 1.0 | Noise / Low Abundance |

Key Metric: A "Volcano Plot" should be generated. True targets appear in the upper-right quadrant (High Significance, High Fold-Change).[1]

Troubleshooting & Optimization

-

Problem: Low protein recovery.

-

Problem: High background.

-

Solution: Increase washing stringency (use 1% NP-40 or 0.1% SDS during bead washes).[1] Ensure the "Competition" control is used to subtract noise.

-

References

-

Tetrahydroquinoline Scaffolds in Drug Discovery

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry and biological applications of amidines and tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. Link

-

-

Activity-Based Protein Profiling (ABPP)

-

Click Chemistry Protocols for Proteomics

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

-

-

Target Deconvolution Strategies

-

Schirle, M., & Jenkins, J. L. (2016). Identifying chemical inhibitors of the immunoproteasome by chemoproteomics. Current Opinion in Chemical Biology, 30, 23-29. Link

-

Sources

Troubleshooting & Optimization

purification challenges with 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Developing Purification Guide

I'm currently structuring the purification guide for 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline in a troubleshooting and FAQ format, keeping in mind the needs of researchers and drug development professionals. I'm focusing on crafting clear, concise answers that directly address potential challenges in purification.

Refining Structural Design

I'm now focusing on designing the structure of the purification guide, prioritizing autonomy in its flow and emphasizing scientific integrity. I aim for an intuitive, logical progression that's not overly rigid. I'm also preparing to use tables for easy data presentation, step-by-step protocols, and potentially Graphviz diagrams for workflow visualizations, citing valid URLs at the end. I'm analyzing the compound's structure and properties.

Analyzing Purification Difficulties

I'm now analyzing purification challenges, focusing on solubility and stability issues of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline. The compound's potential tailing on silica due to its secondary amine is a key concern. I'm also considering stability risks related to oxidation and polymerization during the purification steps. I'm noting solubility in ethyl acetate and pH dependent solubility in water.

Synthesizing Initial Data

I have a promising starting point: 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (CAS 1240526-05-9). The search results give us a solid foundation, now I want to synthesize the data I've gathered. I have identified a compound, now I need to determine how to leverage it for my project.

Analyzing Structural Elements

I'm now focusing on the structural components: tetrahydroquinoline core with the 7-methanesulfonyl group. I've considered that general tetrahydroquinoline synthesis often uses hydrogenation or cyclization, while sulfone synthesis involves oxidation or sulfonylation. The key insight is the 7-position; another search result refers to a different isomer. I also note the molecule's basic amine and polar sulfone, a "push-pull" system. Purification may present challenges due to these functionalities.

Refining Purification Strategies

I'm now zeroing in on purification, recognizing that the secondary amine will likely cause tailing on silica and the sulfone dictates polarity. Based on prior work, the 1-isomer can be recrystallized from EtOAc/Hexane which will work for the 7-isomer too. Acid/base extraction is the best tool here, thanks to the secondary amine. I am refining protocols, focusing on the functionality-specific purification strategy.

Outlining a Purification Plan

I'm now outlining a purification plan to tackle the polarity and basicity of the molecule. I'm focusing on chromatography optimization, specifically amine-modified silica or TEA additives to address tailing issues. I'm considering solid loading or DCM/MeOH to resolve solubility problems during loading and will incorporate acid-base extraction for impurity removal, including regioisomers and starting materials.

Clarifying Key Structural Features

I'm now clarifying the key structural features and the implications of the 7-methanesulfonyl-1,2,3,4-tetrahydroquinoline. The crucial difference lies in the position of the sulfonyl group: a 7-substitution means it's a basic amine, not a sulfonamide. I am verifying this critical distinction and considering it is a more secondary aniline-like amine. I'm distinguishing this from a 1-methanesulfonyl isomer.

stability and degradation of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

Introduction: The Molecule & Its Vulnerabilities

Welcome to the technical support hub for 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline . This compound is a critical scaffold in medicinal chemistry, often serving as a precursor for serotonin (5-HT) and dopamine receptor modulators.

To handle this compound effectively, you must understand its "chemical personality":

-

The Core (Tetrahydroquinoline): Unlike its aromatic cousin (quinoline), this is a cyclic secondary amine. It is thermodynamically unstable relative to the fully aromatic system. It "wants" to lose hydrogen to become aromatic.

-

The Substituent (7-Methanesulfonyl): This sulfone group is a strong electron-withdrawing group (EWG). While it stabilizes the molecule against some metabolic pathways, it significantly alters the basicity of the nitrogen, often confusing researchers during salt formation or extraction.

Module 1: Storage & Handling Protocols

Status: Prevention Phase Objective: Minimize the oxidative dehydrogenation cascade.

Standard Operating Procedure (SOP)

| Parameter | Recommendation | Scientific Rationale |

| Atmosphere | Argon or Nitrogen (Strict) | Oxygen is the primary enemy. Air exposure drives the radical abstraction of H-atoms from the C2 and N1 positions. |

| Temperature | -20°C (Long-term) | Low temperature kinetically inhibits the autoxidation rate. 4°C is acceptable for active use (<1 week). |

| Light | Amber Vials / Foil Wrap | THQs are photosensitive. UV light can initiate the radical formation required for dehydrogenation. |

| State | Solid (HCl Salt preferred) | The free base is more prone to oxidation due to the available lone pair on the nitrogen. The hydrochloride salt ties up this lone pair, significantly increasing stability. |

Critical Warning: The "Yellowing" Phenomenon

-

Observation: Your white/off-white powder turns pale yellow or brown.

-

Diagnosis: This is the hallmark of oxidative aromatization . The yellow color typically comes from trace amounts of the fully aromatic quinoline or conjugated imine intermediates (dihydroquinoline).

-

Action: If the color change is superficial, recrystallization is possible. If deep brown, purity should be verified by LC-MS before use.

Module 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathway allows you to identify impurities in your analytical data.

The Oxidative Dehydrogenation Cascade

The degradation of 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is not a breakdown of the skeleton, but a transformation into its aromatic counterpart.

Mechanism:

-

Initiation: Hydrogen abstraction (usually radical-mediated by light/O2) occurs at the

-carbon (C2) or the Nitrogen. -

Intermediate: Formation of a generic imine (3,4-dihydroquinoline).

-

Aromatization: Rapid loss of the second pair of hydrogens to form the thermodynamically stable 7-Methanesulfonylquinoline.

Visualizing the Pathway

Figure 1: The oxidative dehydrogenation pathway.[1] Note that the transition from THQ to Quinoline involves a mass loss of 4 Da (M-4).

Module 3: Troubleshooting & FAQs

Status: Diagnosis & Verification Phase

Q1: I cannot get the compound to dissolve in aqueous acid for extraction. Why?

The Issue: You are treating it like a standard secondary amine (e.g., piperidine), but it remains in the organic layer or forms a gum.

The Science: The sulfone group (

-

Result: The basicity is drastically reduced. The pKa of the conjugate acid is likely in the range of 2.0–3.0 (compared to ~5.0 for unsubstituted THQ or ~11 for piperidine).

-

Solution:

-

Use a stronger acid (e.g., 2M HCl or even 6M HCl) to ensure protonation.

-

Avoid weak acids like acetic acid or citric acid; they will not fully protonate this amine.

-

Q2: My LC-MS shows a peak with Mass [M-4]. Is my column dirty?

The Issue: You see a peak at

-

Verification: Check the UV spectrum of that peak. The aromatic quinoline has a distinct, intense UV absorption pattern compared to the THQ due to extended conjugation.

-

Root Cause: If this appears only in LC-MS but the NMR looks clean, it might be on-column oxidation .

-

Test: Inject the sample immediately after preparation. If the impurity grows over time in the autosampler, your solvent (e.g., MeOH) might contain dissolved oxygen. Add 0.1% BHT (butylated hydroxytoluene) to your sample diluent as a stabilizer.

Q3: How do I repurify a degraded batch?

Protocol:

-

Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc).

-

Extraction (The "Switch"):

-

Wash with 1M HCl . (The THQ goes into water; the neutral aromatic quinoline impurity may stay in organic or partition partially due to its very low basicity).

-

Better Method: Column Chromatography.

-

-

Chromatography:

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane/EtOAc gradient.

-

Note: The aromatic quinoline is typically less polar than the amine THQ (due to the lack of H-bond donor capability on the nitrogen if it's fully aromatized, though the sulfone keeps it polar). The amine (THQ) usually elutes later. Use a basic modifier (1% Triethylamine) to prevent the amine from streaking.

-

Module 4: Analytical Decision Tree

Use this flow to diagnose purity issues rapidly.

Figure 2: Diagnostic logic for identifying degradation products.

References

-

Katritzky, A. R., et al. (1996).[2] Synthesis and properties of 1,2,3,4-tetrahydroquinolines. Tetrahedron , 52(48), 15031-15070.

- Foundational text on the reactivity and oxidation susceptibility of the THQ scaffold.

-

Kouzi, S. A., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews , 119, 6986.

- Updates on synthesis and stability, specifically addressing oxidative aromatiz

-

Sigma-Aldrich Safety Data Sheet. 1,2,3,4-Tetrahydroquinoline derivatives storage and handling.

- Source for general safety and storage protocols (Argon/Cold storage).

-

PubChem Compound Summary. 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (CID 47003031).

- Verification of structure and physical property predictions.

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Solubility Optimization for 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

The following Technical Support Guide is designed for researchers and formulation scientists working with 7-Methanesulfonyl-1,2,3,4-tetrahydroquinoline (7-Ms-THQ). This guide synthesizes principles of physical organic chemistry with practical troubleshooting protocols.

Diagnostic Center: Understanding the Molecule

Before attempting solubilization, you must understand the physicochemical barriers. 7-Ms-THQ presents a dual challenge: it is a weak base with a high-melting polar pharmacophore .

Physicochemical Profile

| Property | Characteristic | Implication for Solubility |

| Core Structure | 1,2,3,4-Tetrahydroquinoline | Lipophilic scaffold; behaves as an |

| Functional Group | 7-Methanesulfonyl ( | Strong Hydrogen Bond Acceptor (HBA). Increases crystal lattice energy (high melting point) and reduces aqueous solubility. |

| Electronic Effect | Electron Withdrawing (EWG) | The sulfone at the 7-position (meta to the bridgehead) inductively withdraws electron density from the nitrogen. |

| Estimated pKa | ~2.5 – 3.5 (Conjugate Acid) | Critical: It is a much weaker base than unsubstituted tetrahydroquinoline (pKa ~5.1). It requires strong acids to protonate. |

| LogP | ~1.5 – 2.0 (Estimated) | Moderate lipophilicity, but "brick dust" insolubility is driven by crystal packing, not just lipophilicity. |

The Solubility Decision Tree

Use this logic flow to select the correct solubilization strategy based on your application.

Figure 1: Decision matrix for selecting solubilization methods based on experimental intent.

Method A: Salt Formation (Synthesis & Storage)

Applicability: Improving shelf-stability, dissolution kinetics, and oral bioavailability.

The Challenge: Because 7-Ms-THQ is a weak base (pKa < 4), weak acids (acetic, fumaric) will not form stable salts; they will dissociate, leading to the "free base" oiling out. You must use strong acids with low pKa values.

Recommended Counter-ions

-

Methanesulfonic Acid (MsOH): First choice. Forms stable mesylates.

-

Hydrochloric Acid (HCl): Standard, but risk of dissociation if dried too aggressively due to weak basicity.

-

Sulfuric Acid (H2SO4): Forms bisulfates; very stable but potential for hygroscopicity.

Protocol: Mesylate Salt Preparation

This protocol targets the formation of the 1:1 salt.

-

Dissolution: Dissolve 1.0 eq of 7-Ms-THQ in a minimal volume of Ethyl Acetate (EtOAc) . If it does not dissolve at RT, heat to 50°C.

-

Why EtOAc? It dissolves the free base but acts as an anti-solvent for the salt.

-

-

Acid Addition: Prepare a 1.0 M solution of Methanesulfonic acid in EtOAc. Add 1.05 eq (slight excess) dropwise to the stirring amine solution at RT.

-

Crystallization:

-

Observation: A white precipitate should form immediately.

-

Troubleshooting: If an "oil" forms instead of a solid, reheat the mixture to reflux until homogeneous, then let it cool very slowly (wrap the flask in foil).

-

-

Isolation: Filter the solid under vacuum/nitrogen. Wash the cake with cold EtOAc/Diethyl ether (1:1).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Method B: Co-Solvent Systems (In Vitro Assays)

Applicability: Cellular assays, enzyme kinetics, High-Throughput Screening (HTS).

The Challenge: When you dilute a DMSO stock of 7-Ms-THQ into aqueous buffer (pH 7.4), the compound becomes neutral (un-ionized) and tends to crash out (precipitate), causing false negatives in assays.

The "Golden Triangle" Solvent System

Avoid 100% aqueous buffers. Use this ternary system to maintain solubility up to 100 µM.

| Component | Role | Concentration (Final) |

| DMSO | Primary Solubilizer | 1% - 5% |

| PEG 400 | Interface Modifier (prevents aggregation) | 20% - 40% |

| Water/PBS | Bulk Medium | Remainder |

Protocol: Step-Wise Dilution (The "Shift" Method)

Do not add water directly to the neat compound.

-

Stock Prep: Make a 10 mM stock in pure DMSO.

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into PEG 400 (or Propylene Glycol). Vortex vigorously.

-

Result: You now have a 1 mM solution in 10% DMSO / 90% PEG.

-

-

Final Dilution: Slowly pipette this intermediate solution into your assay buffer (PBS) while vortexing.

Method C: Cyclodextrin Complexation (Advanced)

Applicability: IV administration or high-concentration stock solutions (>1 mg/mL) where organic solvents (DMSO) are toxic.

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cavity size of β-CD is ideal for the tetrahydroquinoline core.

Protocol: Encapsulation

-

Prepare a 20% (w/v) HP-β-CD solution in water or saline.

-

Add excess 7-Ms-THQ (solid free base) to the solution.

-

Sonication: Sonicate for 30 minutes at room temperature.

-

Equilibration: Stir rapidly for 24 hours.

-

Filtration: Filter through a 0.45 µm PVDF filter to remove un-dissolved material.

-

Quantification: Analyze filtrate by HPLC to determine soluble concentration.

Troubleshooting FAQ

Q1: I made the HCl salt, but it smells like acid and turned into a gum overnight. Why? A: This is "disproportionation." Because 7-Ms-THQ is a weak base (estimated pKa ~3), the salt equilibrium is fragile. Atmospheric moisture can displace the HCl gas, reverting the salt to the oily free base. Fix: Switch to Methanesulfonic acid or Sulfuric acid . These acids are non-volatile and form tighter ion pairs.

Q2: My compound precipitates immediately when I add my DMSO stock to the cell culture media. A: This is the "Solvent Shock" effect. The local concentration of water is too high at the pipette tip. Fix: Use the Intermediate Dilution method (Method B) with PEG 400. Alternatively, warm your media to 37°C before adding the compound; kinetic solubility is higher at physiological temperatures.

Q3: Can I use pH adjustment to dissolve it in water? A: Only at very low pH. Explanation: To dissolve 7-Ms-THQ in pure water, you need to be at least 2 pH units below its pKa. If pKa ≈ 3.0, you need pH 1.0 . This is too acidic for most biological assays but acceptable for gastric simulations. At pH 7.4, the compound is >99.9% neutral and insoluble.

Q4: Is the sulfone group unstable?

A: Generally, sulfones (

Mechanism of Insolubility Visualization

Figure 2: Mechanistic barriers to solubility. The high lattice energy (driven by the sulfone) combined with the inability to protonate at physiological pH results in poor aqueous solubility.

References

-